
2-Chloro-1-chroman-6-yl-éthanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Chloro-1-chroman-6-yl-ethanone has several scientific research applications, including:
Mécanisme D'action
Mode of Action
It is known that similar compounds participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks a carbon atom to form a cationic intermediate . This could potentially be a key step in the interaction of 2-Chloro-1-chroman-6-yl-ethanone with its targets .
Biochemical Pathways
It is possible that this compound could influence pathways involving electrophilic aromatic substitution, given its structural similarities to other compounds that undergo these reactions .
Pharmacokinetics
The impact of these properties on the bioavailability of 2-Chloro-1-chroman-6-yl-ethanone is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect 2-chloro-1-chroman-6-yl-ethanone is currently unavailable .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Chloro-1-chroman-6-yl-ethanone involves the reaction of 3,4-dihydro-2H-1-benzopyran with 2-chloroacetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in dichloromethane at 0°C .
Industrial Production Methods
While specific industrial production methods for 2-Chloro-1-chroman-6-yl-ethanone are not widely documented, the synthesis generally follows similar organic chemistry principles involving chlorination and acetylation reactions under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-chroman-6-yl-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted chroman derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-chroman-4-yl-ethanone
- 2-Chloro-1-chroman-8-yl-ethanone
- 2-Chloro-1-chroman-2-yl-ethanone
Uniqueness
2-Chloro-1-chroman-6-yl-ethanone is unique due to its specific substitution pattern on the chroman ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications and chemical synthesis .
Propriétés
IUPAC Name |
2-chloro-1-(3,4-dihydro-2H-chromen-6-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h3-4,6H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIACXUZFZHMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)
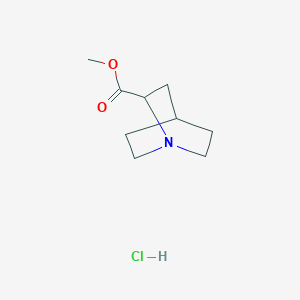
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide](/img/structure/B2511264.png)
methanone](/img/structure/B2511265.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)
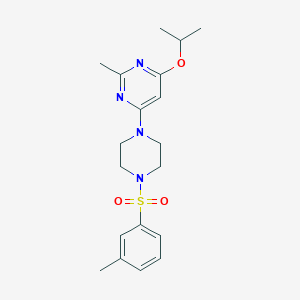
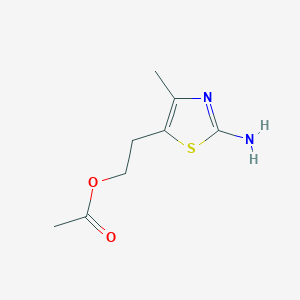
![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)
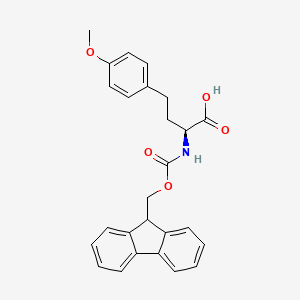
![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)
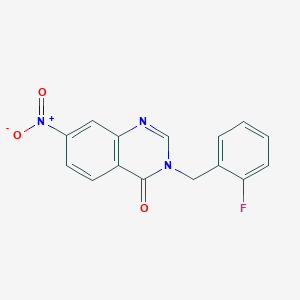
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2511279.png)
![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)
